N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
Description
The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide features a cyclopropane core fused with a carboxamide group, substituted with furan, thiophene, and methoxyphenyl moieties. Its structural complexity arises from the juxtaposition of aromatic heterocycles (furan, thiophene) and a cyclopropane ring, which imparts unique electronic and steric properties. While direct pharmacological data for this compound are unavailable in the provided evidence, analogs with cyclopropane-carboxamide scaffolds are noted for insecticidal, antibacterial, and antifungal activities .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-25-17-6-3-2-5-16(17)20(9-10-20)19(23)22-14-21(24,15-8-11-26-13-15)18-7-4-12-27-18/h2-8,11-13,24H,9-10,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQJZDTZEJYBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is an organic compound characterized by its complex structure, which includes a furan ring, a thiophene ring, and a cyclopropanecarboxamide moiety. This unique combination of functional groups suggests potential biological activities, although specific literature on this compound is limited.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C22H21N3O5S |
| Molecular Weight | 439.49 g/mol |
| CAS Number | 2034335-20-9 |
| Functional Groups | Furan, Thiophene, Carboxamide |
The presence of both furan and thiophene rings indicates that this compound may interact with biological systems in ways similar to other compounds containing these structures, which have been noted for various pharmacological activities.
Antimicrobial Properties
Research into similar compounds suggests that derivatives containing furan and thiophene rings exhibit significant antibacterial , antifungal , and anti-inflammatory properties. For instance, compounds with similar structural features have been shown to inhibit the growth of various pathogenic microorganisms. The mechanism often involves the disruption of cell membrane integrity or interference with metabolic pathways in bacteria and fungi.
Anticancer Activity
Preliminary studies on related compounds indicate potential anticancer activities. For example, compounds that share structural similarities with this compound have demonstrated the ability to induce apoptosis in cancer cells. This is achieved through mechanisms such as:
- Activation of caspases (caspase-3 and caspase-9)
- Modulation of the Bax/Bcl-2 ratio, promoting cell death
- Inhibition of tumor growth in xenograft models
While specific studies on this compound are scarce, insights can be drawn from related compounds. The proposed mechanisms include:
- Enzyme Inhibition : Interaction with key metabolic enzymes involved in cancer cell proliferation.
- Receptor Modulation : Binding to specific receptors that regulate cell survival and apoptosis.
- Oxidative Stress Induction : Increasing reactive oxygen species (ROS) levels leading to cellular damage and death.
Study 1: Antimicrobial Activity
In a comparative study of various thiophene and furan derivatives, it was found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.
Study 2: Anticancer Efficacy
A study involving a structurally similar compound demonstrated effective inhibition of tumor growth in nude mice models bearing human cancer xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting the potential for therapeutic applications in oncology.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features
- Cyclopropane-Carboxamide Core : Central to the compound, this scaffold is shared with analogs like (E)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide () and N-(2-Nitrophenyl)thiophene-2-carboxamide ().
- Substituent Diversity :
- Heterocycles : The furan and thiophene groups distinguish it from analogs with single heterocycles (e.g., thiophene-only in ).
- Aromatic Rings : The 2-methoxyphenyl group contrasts with nitrophenyl () or dimethylphenyl () substituents, influencing electronic effects (e.g., electron-donating vs. withdrawing).
Dihedral Angles and Conformation
- The dihedral angle between the benzene and thiophene rings in N-(2-Nitrophenyl)thiophene-2-carboxamide is 13.53°–8.50° , suggesting near-coplanar alignment. In contrast, cyclopropane-containing analogs (e.g., ) exhibit larger angles (38.6° between benzene and cyclopropane), indicating steric hindrance from the rigid cyclopropane ring .
Crystallographic Data
- Analogs like (E)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide exhibit disordered CF₃/Cl groups and intermolecular N–H⋯O hydrogen bonds, influencing packing and stability . The target compound’s hydroxy group may facilitate similar H-bonding networks, enhancing crystallinity.
Common Strategies
- Cyclopropane Formation : Analogous to and , the target compound likely employs cyclopropanation via carbene insertion or ring-closing metathesis.
- Amide Coupling : Reaction of cyclopropanecarboxylic acid derivatives with amines (e.g., 2,4-dimethylbenzenamine in ) is a standard approach . The target compound’s hydroxy-ethyl-thiophene-furan side chain may require multi-step functionalization.
Yield and Efficiency
- Yields for cyclopropane-carboxamide syntheses range from 78% () to moderate levels in trifluoropropenyl derivatives (). The target compound’s complex substituents may lower yields due to steric challenges.
Pharmacological and Functional Properties
Insecticidal Activity
- Compounds like (E)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxamide () are intermediates in tefluthrin synthesis, a potent insecticide .
Antimicrobial Potential
- N-(2-Nitrophenyl)thiophene-2-carboxamide () and related carboxamides exhibit antibacterial/fungal activity . The hydroxy group in the target compound could modulate solubility and target binding.
Toxicity Profile
- Analogs with dimethylphenyl groups () are noted for low toxicity , suggesting the target compound’s methoxyphenyl substituent may offer similar safety advantages over nitro-containing derivatives ().
Data Tables
Table 1: Structural Comparison of Cyclopropane-Carboxamide Derivatives
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the cyclopropane ring via [2+1] cycloaddition or ring-closing metathesis, followed by coupling reactions. For example, the cyclopropane-carboxamide core can be synthesized using 1-(2-methoxyphenyl)cyclopropanecarbonyl chloride reacted with a substituted ethanolamine intermediate under Schotten-Baumann conditions (e.g., aqueous NaOH, 0–5°C). Reaction optimization may require controlling stoichiometry, temperature, and catalysts (e.g., DMAP for acylation) to minimize side products. Yield improvements (60–85%) are achieved by using dry solvents and inert atmospheres to prevent hydrolysis .
Q. How is the molecular structure of this compound validated, and what techniques are critical for confirming stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and bond configurations, particularly for the cyclopropane ring and hydroxyl group orientation. Crystallization solvents (e.g., ethanol/water mixtures) and slow evaporation techniques are critical for obtaining high-quality crystals. Complementary methods include:
- NMR : - and -NMR to confirm proton environments and carbon frameworks.
- FT-IR : Verification of carboxamide (C=O stretch at ~1650 cm) and hydroxyl groups (~3200–3500 cm).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Methodological Answer : Initial screening should include:
- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC values.
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given structural similarities to known inhibitors (e.g., indole-morpholine derivatives with anticancer activity) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological targets for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition-state analysis) and molecular docking (AutoDock Vina, Schrödinger Suite) can predict reaction pathways and target binding. For example:
- Reaction Path Search : Use tools like GRRM to identify low-energy pathways for cyclopropane formation.
- Target Prediction : SwissTargetPrediction or SEA databases to prioritize kinases or GPCRs based on structural motifs (e.g., furan-thiophene hybrids).
- ADMET Prediction : SwissADME for bioavailability and toxicity profiling .
Q. How should researchers address discrepancies in biological activity data across similar compounds?
- Methodological Answer : Contradictions in activity (e.g., high cytotoxicity but low enzyme inhibition) may arise from off-target effects or assay conditions. Mitigation strategies include:
-
Dose-Response Curves : Validate activity across multiple concentrations.
-
Proteomics : SILAC-based profiling to identify unintended targets.
-
Structural Comparisons : Align with analogs (e.g., N-(2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide) to isolate critical substituents (see Table 1) .
Table 1 : Structural-Activity Comparison of Analogous Compounds
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodological Answer : Stability challenges (e.g., hydrolysis of the cyclopropane ring) can be addressed via:
- Prodrug Design : Introduce ester or phosphate groups at the hydroxyl position.
- Formulation : Use liposomal encapsulation or cyclodextrin complexes to enhance solubility and half-life.
- pH Optimization : Buffered solutions (pH 6.5–7.4) to reduce degradation during in vitro assays .
Q. How can advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?
- Methodological Answer : For ambiguous NOESY/ROESY data (e.g., overlapping signals):
- VCD Spectroscopy : Vibrational circular dichroism to assign absolute configuration.
- Dynamic NMR : Study rotational barriers of the cyclopropane ring at variable temperatures.
- Synchrotron XRD : High-resolution data collection (<1 Å) for precise electron density mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
